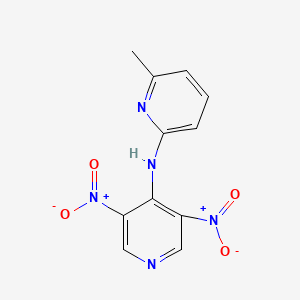
N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine, also known as DNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNPA is a nitro-containing heterocyclic compound that has a molecular formula of C11H9N5O4. It is synthesized through a multistep process, which involves the reaction of various chemical reagents.
科学研究应用
N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy. It has also been reported to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
作用机制
The mechanism of action of N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine is still not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to exhibit antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. In addition, this compound has been shown to inhibit the activity of certain enzymes, which could be useful in the development of enzyme inhibitors.
实验室实验的优点和局限性
One of the advantages of N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine is its potential as a candidate for cancer therapy and the development of new antibiotics. However, the synthesis of this compound is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield and purity of the product. In addition, the mechanism of action of this compound is still not fully understood, which could limit its potential applications in certain fields of research.
未来方向
There are several future directions for research on N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine. One area of research could focus on the optimization of the synthesis method of this compound to improve the yield and purity of the product. Another area of research could focus on the development of new derivatives of this compound with improved biological activity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成方法
The synthesis of N-(3,5-dinitro-4-pyridinyl)-6-methyl-2-pyridinamine involves a multistep process, which starts with the reaction of 3,5-dinitropyridine with 6-methyl-2-pyridinamine in the presence of a base. The resulting product is then subjected to a series of reactions, including reduction, deprotection, and condensation, to obtain the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield and purity of the product.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4/c1-7-3-2-4-10(13-7)14-11-8(15(17)18)5-12-6-9(11)16(19)20/h2-6H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNWSBGDTVNYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

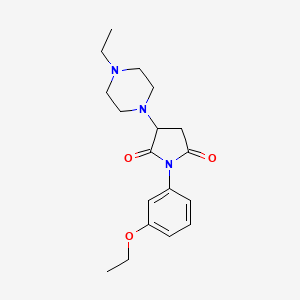
![2-[(1-allylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)
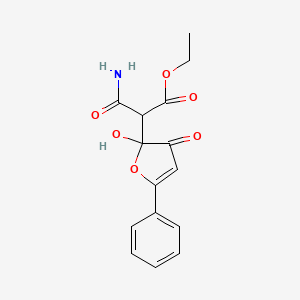
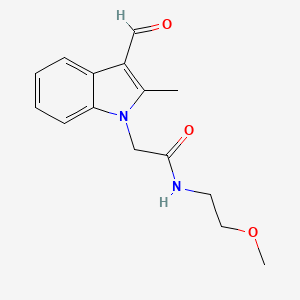

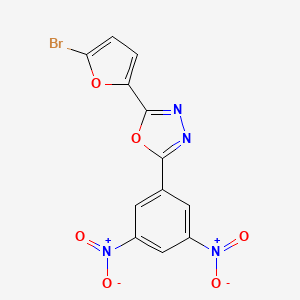
![1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5024405.png)
![N-(2-chlorophenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5024409.png)
![1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5024416.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5024427.png)
![ethyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5024448.png)
![1-[6-(mesityloxy)hexyl]piperidine](/img/structure/B5024453.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5024459.png)